molecular formula C7H14ClNO B2771937 [(1R,2R,4S,5S)-4-Amino-2-bicyclo[3.1.0]hexanyl]methanol;hydrochloride CAS No. 2309431-91-0

[(1R,2R,4S,5S)-4-Amino-2-bicyclo[3.1.0]hexanyl]methanol;hydrochloride

Cat. No. B2771937
CAS RN: 2309431-91-0
M. Wt: 163.65
InChI Key: IZLVKFRGMIITOY-ZBIYOWHLSA-N
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Description

This compound, also known as rac-methyl (1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexane-2-carboxylate hydrochloride, has a CAS Number of 2138217-56-6 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of bicyclo[3.1.0]hexanes can be achieved via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation . Good yields were obtained for a broad range of cyclopropene and cyclopropylaniline derivatives .


Molecular Structure Analysis

The molecular formula of this compound is C8H13NO2.ClH . It has four defined stereocenters .


Chemical Reactions Analysis

The reaction to synthesize this compound is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline . This gives access to important building blocks for medicinal chemistry .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 191.66 . It is a powder at room temperature . The InChI key is OKBUPDSBCGPENG-VSLZZJKVSA-N .

Scientific Research Applications

Conformation and Anion Binding Properties

A study explored the conformation and anion binding properties of cyclic hexapeptides, showcasing the potential application of bicyclic compounds in receptor and anion binding in aqueous solutions. This research sheds light on how the structural configuration of bicyclic compounds, such as the hydroxyl groups, affects their solubility, conformation, and receptor properties, highlighting their significance in the design of molecular receptors and their interactions with anions (Kubik & Goddard, 2002).

Amino Acid Methyl Esters Synthesis

Another study focused on the synthesis of amino acid methyl ester hydrochlorides, presenting a method compatible with both natural and synthetic amino acids. This approach could have implications for the synthesis of various bioactive compounds, including those with bicyclic structures (Li & Sha, 2008).

Nanoparticle Synthesis Using Bicyclic Compounds

The synthesis and characterization of Zn nanoparticles using a hetero bicyclic compound demonstrate the utility of bicyclic structures in nanomaterial synthesis. This research provides insights into the use of bicyclic compounds as reducing and stabilizing agents in the preparation of nanoparticles, showcasing their potential in materials science (Pushpanathan & Kumar, 2014).

Conformational Studies of GABA Analogues

Research on bicyclo[3.1.0]hexane and its analogues highlights their role as conformationally locked analogues of biological molecules, such as nucleoside building blocks. This study provides valuable information on the structural implications of bicyclic cores in biological activity, offering a foundation for the development of new therapeutic agents (Jimeno et al., 2011).

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

[(1R,2R,4S,5S)-4-amino-2-bicyclo[3.1.0]hexanyl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c8-7-1-4(3-9)5-2-6(5)7;/h4-7,9H,1-3,8H2;1H/t4-,5-,6-,7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLVKFRGMIITOY-ZBIYOWHLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2CC2C1N)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]2C[C@@H]2[C@H]1N)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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